2-(Methylsulfanyl)quinoxaline
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Overview
Description
2-(Methylsulfanyl)quinoxaline is a heterocyclic compound that features a quinoxaline core with a methylsulfanyl group attached at the second position. Quinoxalines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, optoelectronics, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)quinoxaline typically involves the condensation of o-phenylenediamine with 2-chloro-3-(methylsulfanyl)quinoxaline. This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid . Microwave-assisted synthesis has also been reported, offering a more efficient and eco-friendly approach .
Industrial Production Methods: Industrial production methods for quinoxaline derivatives often focus on green chemistry principles. Transition-metal-free catalysis and environmentally benign solvents are commonly used to enhance the sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfanyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfanyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of optoelectronic materials and fluorescent probes
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)quinoxaline involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxaline
- 2-Chloro-3-(methylsulfanyl)quinoxaline
- 3-(Trifluoromethyl)quinoxaline derivatives
Comparison: Compared to other quinoxaline derivatives, it offers distinct photophysical properties and solute-solvent interactions, making it suitable for specific applications in optoelectronics and material science .
Properties
CAS No. |
21948-73-2 |
---|---|
Molecular Formula |
C9H8N2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-methylsulfanylquinoxaline |
InChI |
InChI=1S/C9H8N2S/c1-12-9-6-10-7-4-2-3-5-8(7)11-9/h2-6H,1H3 |
InChI Key |
FOQUKZGBNFIUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
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